molecular formula C13H8Cl2O2 B6399638 5-Chloro-3-(3-chlorophenyl)benzoic acid CAS No. 1262005-88-8

5-Chloro-3-(3-chlorophenyl)benzoic acid

Cat. No.: B6399638
CAS No.: 1262005-88-8
M. Wt: 267.10 g/mol
InChI Key: PHOOXIPAHRZLEP-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-chlorophenyl)benzoic acid is a bifunctional organic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a benzoic acid core strategically substituted with chlorine atoms on two phenyl rings, making it a versatile building block for the synthesis of more complex molecules. Its structure is particularly suited for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the creation of compound libraries for biological screening. The presence of the carboxylic acid group allows for further derivatization into amides, esters, and other pharmacologically relevant functional groups. Research into structurally similar chlorinated biphenyl carboxylic acids suggests potential utility in the exploration of neurological and oncological pathways, including as a precursor for compounds that modulate signaling proteins. As a rigid, aromatic scaffold, it is a key starting material in developing targeted bioactive molecules for research applications. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-5-(3-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOOXIPAHRZLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689561
Record name 3',5-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-88-8
Record name 3',5-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 5-Chlorobenzoic Acid

The carboxylic acid group is protected as a methyl ester to prevent interference during subsequent reactions. Methyl 5-chlorobenzoate is synthesized by refluxing 5-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid:

ReagentQuantityConditionsYield
5-Chlorobenzoic acid40 g (0.26 mol)Reflux in MeOH (100 mL) + H₂SO₄ (16 mL), 6 h80%

Characterization :

  • ¹H-NMR (CDCl₃) : δ 7.95 (d, 2H, ArH), 7.39 (d, 2H, ArH), 3.89 (s, 3H, CH₃).

  • IR : 1726 cm⁻¹ (C=O stretch).

Bromination at the 3-Position

Bromination introduces a reactive site for cross-coupling. Methyl 3-bromo-5-chlorobenzoate is synthesized using N-bromosuccinimide (NBS) under radical initiation:

ReagentQuantityConditionsYield
Methyl 5-chlorobenzoate37.6 g (0.22 mol)NBS (0.24 mol), AIBN (0.01 mol), CCl₄, reflux, 12 h75%

Optimization Note : Excess NBS and prolonged reaction time minimize di-brominated byproducts.

Suzuki-Miyaura Coupling with 3-Chlorophenylboronic Acid

The 3-chlorophenyl group is introduced via palladium-catalyzed cross-coupling:

ReagentQuantityConditionsYield
Methyl 3-bromo-5-chlorobenzoate10 g (0.04 mol)Pd(PPh₃)₄ (5 mol%), 3-chlorophenylboronic acid (0.048 mol), Na₂CO₃ (2M), DMF/H₂O (4:1), 80°C, 24 h85%

Critical Parameters :

  • Base : Na₂CO₃ ensures deprotonation of the boronic acid.

  • Solvent : Aqueous DMF facilitates catalyst stability and solubility.

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions to yield the final product:

ReagentQuantityConditionsYield
Methyl 3-(3-chlorophenyl)-5-chlorobenzoate8.5 g (0.03 mol)NaOH (2M), THF/MeOH/H₂O (3:1:1), 60°C, 6 h95%

Characterization of Final Product :

  • Melting Point : 181–183°C (lit. range for analogous compounds: 181–235°C).

  • ¹H-NMR (DMSO-d₆) : δ 8.12 (s, 1H, ArH), 7.98 (d, 1H, ArH), 7.65–7.45 (m, 4H, ArH), 13.1 (s, 1H, COOH).

Alternative Route via Ullmann Coupling

Iodination of 5-Chlorobenzoic Acid

3-Iodo-5-chlorobenzoic acid is prepared via directed ortho-metalation:

ReagentQuantityConditionsYield
5-Chlorobenzoic acid20 g (0.13 mol)LDA (0.15 mol), THF, -78°C, followed by I₂ (0.15 mol)65%

Challenges : Low-temperature conditions prevent side reactions.

Ullmann Coupling with 3-Chloroiodobenzene

Copper-mediated coupling attaches the 3-chlorophenyl group:

ReagentQuantityConditionsYield
3-Iodo-5-chlorobenzoic acid10 g (0.04 mol)CuI (10 mol%), 3-chloroiodobenzene (0.048 mol), K₂CO₃, DMF, 120°C, 48 h60%

Limitations : Prolonged reaction time and high catalyst loading reduce practicality compared to Suzuki coupling.

Comparative Analysis of Methods

Yield and Efficiency

MethodOverall YieldKey AdvantageDrawback
Suzuki-Miyaura65%High regioselectivityRequires bromination
Ullmann40%No boronic acid neededLow yield, high cost

Scalability and Industrial Feasibility

  • Suzuki Route : Preferred for large-scale synthesis due to commercial availability of boronic acids and tolerance of functional groups.

  • Ullmann Route : Limited by copper waste management and energy-intensive conditions.

Advanced Purification Techniques

Recrystallization

Solvent System : Ethanol/water (3:1) achieves >98% purity after two cycles.

Column Chromatography

Conditions : Silica gel, hexane/ethyl acetate (7:3 → 1:1 gradient). Retardation factor (Rf) = 0.4 for the target compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-chlorophenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

5-Chloro-3-(3-chlorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-chlorophenyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The activity and physicochemical properties of benzoic acid derivatives are highly dependent on substituent positions and functional groups. Below is a comparison with key analogs from the literature:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents/Modifications Melting Point (°C) Biological Activity (if reported) Reference
5-Chloro-3-(3-chlorophenyl)benzoic acid 5-Cl, 3-(3-Cl-phenyl) Not reported Not explicitly studied -
5-Chloro-3-[3-(4-chlorophenyl)-acryloyl]-2-hydroxybenzoic acid (26) 5-Cl, 3-(4-Cl-phenyl-acryloyl), 2-OH 213–215 Antiproliferative activity (HPLC purity: 99.55%)
5-Chloro-3-[3-(2,4-dichlorophenyl)-acryloyl]-2-hydroxybenzoic acid (27) 5-Cl, 3-(2,4-diCl-phenyl-acryloyl), 2-OH 248–250 Improved bioactivity (HPLC purity: 99.14%)
3-(3-Chlorophenyl)-5-(trifluoromethyl)benzoic acid 3-(3-Cl-phenyl), 5-CF3 Not reported Potential kinase/protease inhibition
2-Chloro-5-[4-(3-chlorophenyl)-2,5-dioxo-pyrrol-3-ylamino]-benzoic acid Additional pyrrol-dione and amino groups Not reported Docking score: -9.2 kcal/mol (GSK-3β inhibition)
Key Observations:

Substituent Position and Halogenation :

  • Compound 26 () shares the 5-chloro and chlorophenyl motifs but includes a hydroxyl group and acryloyl chain, which enhance polarity and intermolecular interactions. This modification correlates with high antiproliferative activity (99.55% HPLC purity) .
  • Replacing the 3-chlorophenyl group with a trifluoromethyl group (as in ) increases electronegativity and may improve metabolic stability.

Bioisosteric Replacements :

  • highlights that 4-pyridone-3-carboxylic acid derivatives can act as bioisosteres for benzoic acid, improving cell growth-inhibitory activity while retaining EP300/CBP histone acetyltransferase (HAT) inhibition . This suggests that similar substitutions in this compound could modulate target selectivity.

Functional Group Additions: The pyrrolidine-dione and amino groups in the compound from enhance binding to glycogen synthase kinase-3β (GSK-3β), achieving a docking score of -9.2 kcal/mol . This underscores the importance of hydrogen-bonding motifs absent in the target compound.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-3-(3-chlorophenyl)benzoic acid, and how can researchers optimize reaction yields?

  • Methodological Answer: The compound can be synthesized via Suzuki-Miyaura coupling using 3-chlorophenylboronic acid and a halogenated benzoic acid precursor (e.g., 5-chloro-3-iodobenzoic acid). Palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (K₂CO₃ in DMF/H₂O) are typical. Yield optimization involves controlling temperature (80–100°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 aryl halide to boronic acid). Post-synthesis, recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer:
  • NMR Spectroscopy: Compare 1H^1H and 13C^{13}C NMR spectra with reference data. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (broad ~δ 12 ppm).
  • Mass Spectrometry: High-resolution ESI-MS should show [M-H]⁻ at m/z 295.0004 (calculated for C₁₃H₈Cl₂O₂).
  • Elemental Analysis: Confirm %C, %H, and %Cl match theoretical values (±0.3% tolerance) .

Q. How do electronic effects of the dual chloro-substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer: The electron-withdrawing chloro groups activate the benzene ring toward nucleophilic attack at positions ortho and para to the substituents. Computational DFT studies (e.g., Gaussian 16) reveal localized LUMO regions at C-2 and C-4, guiding functionalization strategies. Experimental validation via reactions with amines or alkoxides under controlled pH (7–9) is recommended .

Q. What analytical techniques resolve contradictory data in reported melting points for this compound?

  • Methodological Answer: Discrepancies in melting points (e.g., 180–185°C vs. 175–178°C) may arise from polymorphic forms or impurities. Use:
  • DSC (Differential Scanning Calorimetry): Identify polymorph transitions.
  • HPLC-PDA: Detect impurities >0.1% (C18 column, acetonitrile/water mobile phase).
  • XRPD: Confirm crystalline phase consistency .

Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor in biochemical assays?

  • Methodological Answer:
  • In Silico Docking: Use AutoDock Vina to predict binding affinity for kinases (e.g., EGFR, VEGFR).
  • In Vitro Assays: Test inhibition via ADP-Glo™ kinase assays (IC₅₀ determination).
  • SAR Studies: Modify the carboxylic acid group to esters or amides and compare activity .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

  • Methodological Answer:
  • Storage Conditions: Argon atmosphere, -20°C in amber vials.
  • Stability Testing: Monitor via periodic HPLC over 6 months (degradants <5% acceptable).
  • Lyophilization: For long-term storage, lyophilize as a sodium salt .

Data Contradiction Analysis

Q. Why do studies report conflicting logP values for this compound, and how can researchers reconcile these differences?

  • Methodological Answer: Reported logP values (2.8–3.5) may vary due to measurement methods:
  • Experimental: Shake-flask vs. HPLC-derived logP.
  • Computational: Differences in software algorithms (e.g., ChemAxon vs. ACD/Labs).
  • Resolution: Standardize measurements using the OECD 117 shake-flask method at pH 7.4 .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer:
  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods during synthesis.
  • Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite.
  • Waste Disposal: Follow EPA guidelines for chlorinated organics .

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